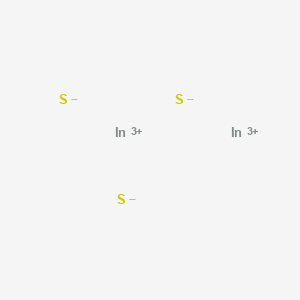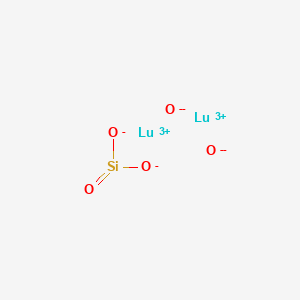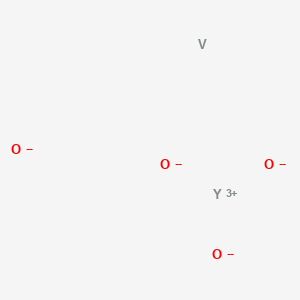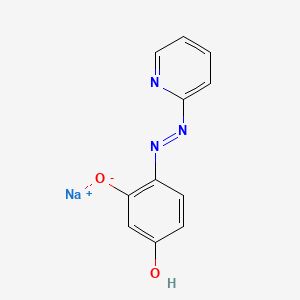
TI6 AL4 V ALLOY
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ti6Al4V, also known as TC4 or ASTM Grade 5, is an alpha-beta titanium alloy with high specific strength and excellent corrosion resistance . It is one of the most commonly used titanium alloys, applied in a wide range of applications where low density and excellent corrosion resistance are necessary, such as the aerospace industry and biomechanical applications (implants and prostheses) .
Molecular Structure Analysis
Ti6Al4V alloy commonly exists in alpha, with hexagonal close-packed (hcp) crystal structure, and beta, with body-centered cubic (bcc) crystal structure . Aluminum stabilizes the alpha phase, while vanadium stabilizes the beta phase . The structural changes of Ti6Al4V in the aging phase transition are mainly manifested in the new phase of metastable phase .Chemical Reactions Analysis
The chemical reactions of Ti6Al4V alloy are complex and depend on the specific conditions. For example, the alloy undergoes hydrogen embrittlement in hydrogen-rich environments, leading to a notable reduction in strength and ductility .Physical And Chemical Properties Analysis
Ti6Al4V has excellent physical and chemical properties, including high specific strength, excellent corrosion resistance, and low density . It also has good weldability and is heat treatable . The exact properties can vary depending on the heat treatment condition of the alloy .Aplicaciones Científicas De Investigación
Biomedical Applications : Ti6Al4V alloy is extensively used in the biomedical field, particularly for implants in dental and orthopedic applications due to its biocompatibility and corrosion resistance. Studies have investigated its use in biomedical implants, focusing on aspects such as biocompatibility, corrosion resistance, and surface treatments to enhance its performance in biological environments (Bedi et al., 2009), (Beltrán-Partida et al., 2015).
Aerospace and Aviation : Due to its high strength-to-weight ratio and excellent corrosion resistance, Ti6Al4V is a favored material in aerospace and aviation industries. Research has explored its applications in these sectors, focusing on aspects like material deposition efficiency and wear resistance (Mahamood & Akinlabi, 2016).
Machining and Manufacturing : The alloy's properties also make it a challenging material to machine, leading to significant research into improving its machinability. Studies have investigated cutting tool technology and machining parameters to enhance the processing of this alloy (Saini, Pabla, & Dhami, 2016), (Polishetty, Littlefair, & Tumma, 2016).
Additive Manufacturing : The use of Ti6Al4V in additive manufacturing, particularly in Selective Laser Melting (SLM), is an area of active research. The focus is on optimizing process parameters to reduce defects and enhance mechanical properties (Singla et al., 2021).
Corrosion Resistance : Ti6Al4V's corrosion resistance makes it an ideal candidate for applications in harsh environmental conditions. Research has been conducted on the corrosion behavior of Ti6Al4V, particularly in medical applications like dental implants (de la Garza-Ramos et al., 2020).
Laser Welding and Surface Treatments : The alloy's compatibility with laser welding processes and various surface treatments has been studied, especially for applications in automotive and aerospace industries. This research includes examining the mechanical and morphological properties of welded joints (Casalino, Curcio, & Minutolo, 2005), (Caiazzo, Curcio, Daurelio, & Minutolo, 2004).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for Ti6Al4V alloy include further optimization of its production processes, improving its wear resistance, and expanding its applications in various fields . There is also ongoing research into understanding the wear mechanisms involved to enhance the utility of orthopedic titanium alloys .
Propiedades
InChI |
InChI=1S/Al.Ti.V |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAKJZDZIXHMSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al].[Ti].[V] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlTiV |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.790 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 9833954 | |
Q & A
Q1: How does the surface treatment of Ti6Al4V affect its properties in a biological environment?
A1: Surface treatments can significantly alter the biocompatibility and corrosion resistance of Ti6Al4V. For instance, micro-arc oxidation (MAO), a technique that forms a porous oxide layer on the metal surface, can be used to incorporate calcium and phosphate ions into the Ti6Al4V surface []. This facilitates the formation of hydroxyapatite (HA) during hydrothermal treatment, a process known to enhance bone bonding.
Q2: What are the potential advantages of using CNC machining in the fabrication of Ti6Al4V implants?
A2: Computer Numerical Control (CNC) machining allows for the precise fabrication of complex geometries in Ti6Al4V, which is crucial in the development of custom-fit medical implants like femoral stems and dental implants []. This level of precision can lead to improved implant fit, potentially reducing complications associated with ill-fitting implants and improving patient outcomes.
Q3: Are there any ongoing research efforts focused on optimizing Ti6Al4V for specific patient populations?
A3: Yes, research is ongoing to adapt implant designs, including those made from Ti6Al4V, to specific populations. For example, studies highlight the anatomical variations in the femoral canal among different ethnicities, emphasizing the need for custom-designed femoral stems tailored to the Indian population []. This approach aims to improve implant fit and reduce complications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,3-Trimethyl-2-[4-phenyl-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3H-indol-1-ium perchlorate](/img/structure/B1143778.png)

![3-Ethyl-5-[1-phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)but-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1143782.png)


![Tetrasodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B1143791.png)



